Itacnosertib

Catalog No.
S531019
CAS No.
1628870-27-8
M.F
C26H28N8O
M. Wt
468.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Itacnosertib

CAS Number

1628870-27-8

Product Name

Itacnosertib

IUPAC Name

2-N-[3-methoxy-4-(4-methylpiperazin-1-yl)phenyl]-4-N-(2-pyridin-2-yl-3-pyridinyl)pyrimidine-2,4-diamine

Molecular Formula

C26H28N8O

Molecular Weight

468.6 g/mol

InChI

InChI=1S/C26H28N8O/c1-33-14-16-34(17-15-33)22-9-8-19(18-23(22)35-2)30-26-29-13-10-24(32-26)31-21-7-5-12-28-25(21)20-6-3-4-11-27-20/h3-13,18H,14-17H2,1-2H3,(H2,29,30,31,32)

InChI Key

XSQKEVGTZSBVBR-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Itacnosertib

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)NC3=NC=CC(=N3)NC4=C(N=CC=C4)C5=CC=CC=N5)OC

The exact mass of the compound Itacnosertib is 468.2386 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Itacnosertib (CAS: 1628870-27-8), also known as TP-0184, is a highly potent, orally bioavailable small-molecule dual inhibitor targeting both FMS-like tyrosine kinase 3 (FLT3) and Activin A receptor type I (ACVR1/ALK2) . Unlike conventional single-target kinase inhibitors, Itacnosertib was specifically developed to address complex resistance mechanisms in hematological malignancies, particularly where ACVR1 overexpression limits the efficacy of standard FLT3 blockade [1]. From a procurement and formulation standpoint, the compound is insoluble in water but achieves reliable in vivo processability (≥ 1.25 mg/mL) when utilizing standard co-solvent systems such as DMSO, PEG300, and Tween-80, making it a highly reproducible reagent for advanced murine xenograft models .

Substituting Itacnosertib with a highly selective FLT3 inhibitor (such as Gilteritinib) or a dedicated ALK2 inhibitor (such as LDN-193189) fundamentally compromises experimental integrity in resistance modeling [1]. In acute myeloid leukemia (AML) models harboring FLT3-ITD mutations, treatment with selective FLT3 inhibitors triggers the compensatory upregulation of ACVR1, leading to rapid therapeutic escape [2]. Conversely, utilizing a purely ALK2-selective compound fails to provide the necessary primary apoptotic drive against the FLT3 mutation. Itacnosertib’s precise dual-affinity profile allows researchers to simultaneously collapse both the primary oncogenic driver and its secondary escape route without the pharmacokinetic confounding variables of co-administering two separate drugs [2].

Superior Efficacy in FLT3-Mutated Cell Lines vs. Wild-Type Baselines

Itacnosertib demonstrates extreme potency against FLT3-mutated AML cell lines, achieving IC50 values of 1.2 nM (MOLM-14), 1.3 nM (MV4-11), and 6.4 nM (MOLM-13), while remaining highly selective, requiring >100 nM to inhibit FLT3-wildtype cells . This >15-fold selectivity window ensures minimal off-target cytotoxicity in wild-type control models.

Evidence DimensionCell Proliferation Inhibition (IC50)
Target Compound Data1.2 - 6.4 nM (FLT3-mutated AML cells)
Comparator Or Baseline>100 nM (FLT3-wildtype cells)
Quantified Difference>15-fold higher potency in mutated lines
Conditions24-48 h in vitro cell viability assay (MOLM-13, MOLM-14, MV4-11)

This wide selectivity window allows researchers to procure Itacnosertib for highly targeted mutant-specific assays without confounding wild-type toxicity.

Dual-Target Affinity Overcoming Single-Target Resistance

While standard FLT3 inhibitors like Gilteritinib lose durable efficacy due to ACVR1-mediated resistance, Itacnosertib maintains dual high-affinity binding, exhibiting a Kd of < 5 nM for FLT3 mutants and an IC50 of 8 nM for ACVR1 (ALK2)[1]. This dual blockade effectively downregulates both p-FLT3 and p-SMAD1/5 downstream signaling pathways simultaneously [1].

Evidence DimensionTarget Binding Affinity (Kd / IC50)
Target Compound DataFLT3 Kd < 5 nM; ACVR1 IC50 = 8 nM
Comparator Or BaselineGilteritinib (lacks ACVR1 activity, permitting resistance)
Quantified DifferenceSimultaneous sub-10 nM inhibition of both primary and resistance-driving kinases
ConditionsIn vitro kinase binding assays and western blot signaling analysis

Procuring a dual-inhibitor eliminates the need to optimize complex two-drug dosing regimens when studying ACVR1-driven FLT3 inhibitor resistance.

Synergistic Formulation Compatibility with BCL-2 Inhibitors

In combinatorial screening, Itacnosertib exhibits profound synergy with the BCL-2 inhibitor Venetoclax, yielding a Combination Index (CI) of 0.01 in FLT3-mutant cells [1]. This is significantly below the strict additive threshold of 1.0, validating its use as a primary backbone compound in multiplexed apoptotic assays [1].

Evidence DimensionCombination Index (CI)
Target Compound DataCI = 0.01 (with Venetoclax)
Comparator Or BaselineCI = 1.0 (theoretical additive baseline)
Quantified Difference100-fold below the additive threshold, indicating extreme synergy
ConditionsMTT assay in FLT3-mutant AML cell lines

This quantitative synergy makes Itacnosertib an essential procurement choice for laboratories developing novel combination therapies for refractory leukemia.

In Vivo Formulation Processability and Dosing Reproducibility

Although insoluble in pure water, Itacnosertib is highly processable for in vivo applications, achieving a stable, clear solution at ≥ 1.25 mg/mL when formulated in 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline . This established vehicle compatibility ensures reproducible oral dosing (typically 50-200 mg/kg) in murine xenograft models without the risk of precipitation-induced dosing errors .

Evidence DimensionVehicle Solubility
Target Compound Data≥ 1.25 mg/mL clear solution
Comparator Or BaselineInsoluble in standard aqueous buffers
Quantified DifferenceComplete dissolution enabled by specific co-solvent ratios
Conditions10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline at room temperature

Proven formulation parameters reduce assay development time and prevent costly in vivo study failures due to compound precipitation.

FLT3-Inhibitor Resistance Modeling

Itacnosertib is the optimal choice for studies investigating ACVR1/ALK2-mediated escape mechanisms in acute myeloid leukemia. Because standard inhibitors like Gilteritinib trigger ACVR1 upregulation, Itacnosertib’s dual-targeting capability allows researchers to directly suppress this compensatory pathway[1].

Combinatorial Apoptosis Screening

Given its extreme synergy with Venetoclax (CI = 0.01), Itacnosertib serves as a highly reliable backbone reagent for high-throughput combinatorial screening assays targeting the BCL-2 and serine biosynthesis pathways [1].

Patient-Derived Xenograft (PDX) Dosing

Supported by established co-solvent formulation protocols (DMSO/PEG300/Tween-80/Saline), Itacnosertib is highly suited for oral administration in murine PDX models at doses of 50–200 mg/kg, ensuring consistent bioavailability and reproducible survival prolongations .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.4

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

2

Exact Mass

468.23860755 Da

Monoisotopic Mass

468.23860755 Da

Heavy Atom Count

35

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

22Z53X5LHF

Dates

Last modified: 02-18-2024

Explore Compound Types